molecular formula C14H13F3N4O4 B10916664 1-methyl-N'-[(1E)-1-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)ethyl]-3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide

1-methyl-N'-[(1E)-1-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)ethyl]-3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B10916664
M. Wt: 358.27 g/mol
InChI Key: AQPDHEYRHIGTPU-CNHKJKLMSA-N
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Description

1-METHYL-N’~5~-{1-[6-METHYL-2,4-DIOXO-2H-PYRAN-3(4H)-YLIDEN]ETHYL}-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound featuring a pyrazole ring substituted with various functional groups

Preparation Methods

The synthesis of 1-METHYL-N’~5~-{1-[6-METHYL-2,4-DIOXO-2H-PYRAN-3(4H)-YLIDEN]ETHYL}-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of hydrazine derivatives with pyrazole intermediates under controlled conditions. Industrial production methods may involve the use of high-pressure reactors and catalysts to optimize yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at positions activated by electron-withdrawing groups. Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-METHYL-N’~5~-{1-[6-METHYL-2,4-DIOXO-2H-PYRAN-3(4H)-YLIDEN]ETHYL}-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and its substituents can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with target molecules, modulating their activity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives with various substituents. Compared to these compounds, 1-METHYL-N’~5~-{1-[6-METHYL-2,4-DIOXO-2H-PYRAN-3(4H)-YLIDEN]ETHYL}-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

  • 1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
  • 1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE
  • 1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE

Properties

Molecular Formula

C14H13F3N4O4

Molecular Weight

358.27 g/mol

IUPAC Name

N-[(E)-1-(4-hydroxy-6-methyl-2-oxopyran-3-yl)ethylideneamino]-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C14H13F3N4O4/c1-6-4-9(22)11(13(24)25-6)7(2)18-19-12(23)8-5-10(14(15,16)17)20-21(8)3/h4-5,22H,1-3H3,(H,19,23)/b18-7+

InChI Key

AQPDHEYRHIGTPU-CNHKJKLMSA-N

Isomeric SMILES

CC1=CC(=C(C(=O)O1)/C(=N/NC(=O)C2=CC(=NN2C)C(F)(F)F)/C)O

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(=NNC(=O)C2=CC(=NN2C)C(F)(F)F)C)O

Origin of Product

United States

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